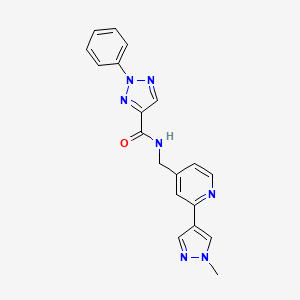
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, also known as THPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. THPP is a urea derivative that has shown promising results in the study of biochemical and physiological effects, as well as in the development of new drugs.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Tuning Physical Properties
Hydrogel formation through the self-assembly of low molecular weight gelators is a critical area of research with applications in drug delivery, tissue engineering, and materials science. The study by Lloyd and Steed (2011) highlights how anion identity can influence the rheology and morphology of hydrogels formed by urea derivatives, offering a pathway to tune these materials' physical properties for various applications (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
The development of new synthetic methodologies for heterocyclic compounds is fundamental to pharmaceutical research. Ghorbani‐Vaghei et al. (2015) demonstrated a one-pot synthesis approach for furano and pyrano pyrimidinones using urea derivatives, showcasing the versatility of these compounds in synthesizing biologically relevant heterocycles (Ghorbani‐Vaghei et al., 2015).
Anticancer Agents
Research into novel anticancer agents remains a priority in medicinal chemistry. The synthesis and analysis of pyrazole compounds, as reported by Thomas et al. (2019), illustrate the potential of urea derivatives in developing new therapeutic options. These compounds' electronic structure and physico-chemical properties were studied alongside their docking analysis to evaluate their potential as anticancer agents (Thomas et al., 2019).
Eco-Friendly Catalysis
The search for environmentally benign catalytic processes is crucial for sustainable chemistry. Brahmachari and Banerjee (2014) introduced an eco-friendly multicomponent reaction using urea as an organo-catalyst for synthesizing densely functionalized heterocyclic scaffolds at room temperature, underscoring the role of urea derivatives in green chemistry (Brahmachari & Banerjee, 2014).
Crystal Structure Analysis
The crystal structure analysis of compounds is essential for understanding their chemical behavior and potential applications. Sharma et al. (2015) detailed the synthesis and crystal structure of a pyrano[3,2-c]pyran derivative catalyzed by urea, providing insights into the molecular geometry and interactions critical for designing new compounds with desired properties (Sharma et al., 2015).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(19-12-1-6-21-7-2-12)18-9-13-14(17-5-4-16-13)11-3-8-22-10-11/h3-5,8,10,12H,1-2,6-7,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBJQBTGHDBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}ethanone](/img/structure/B2429495.png)
![2-[(2-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2429499.png)
![N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429500.png)
![N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2429501.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2429503.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2429504.png)
![N-[(4-bromophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2429507.png)

![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2429510.png)
![5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429511.png)
![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2429513.png)
